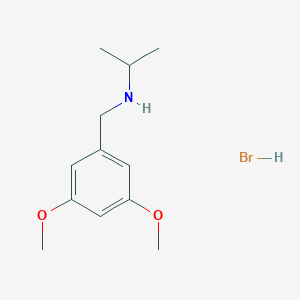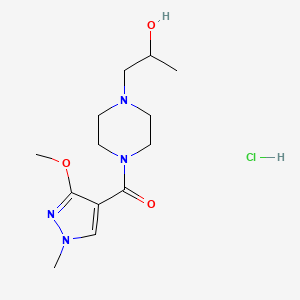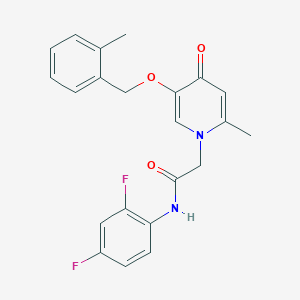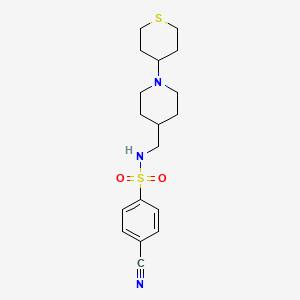
2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one, also known as CPDMP, is a heterocyclic organic compound that has been studied for its potential applications in medicinal chemistry. CPDMP has been studied for its ability to interact with biological systems, including its potential to interact with proteins and enzymes. It has been used as a building block in medicinal chemistry and has been studied for its potential therapeutic applications.
科学的研究の応用
2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has been studied for its potential applications in medicinal chemistry. It has been used as a building block in medicinal chemistry, and has been studied for its potential therapeutic applications. 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has been found to interact with proteins and enzymes, and has been studied for its potential to inhibit or activate certain enzyme activities. It has also been studied for its potential to interact with receptors and other biological systems, as well as its potential to act as an inhibitor of certain enzymes.
作用機序
2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has been studied for its potential to interact with proteins and enzymes. It has been found to interact with proteins and enzymes in a variety of ways, including through the formation of covalent bonds. 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has also been found to interact with receptors, and has been studied for its potential to act as an inhibitor or activator of certain enzyme activities.
Biochemical and Physiological Effects
2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has been studied for its potential to interact with proteins and enzymes, and has been found to have a variety of biochemical and physiological effects. 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has been found to interact with proteins and enzymes in a variety of ways, including through the formation of covalent bonds. 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has also been found to interact with receptors, and has been studied for its potential to act as an inhibitor or activator of certain enzyme activities. 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has also been found to interact with other biological systems, such as cell membranes, and has been studied for its potential to alter the activity of certain proteins and enzymes.
実験室実験の利点と制限
2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has been studied for its potential applications in medicinal chemistry, and has been found to have a variety of advantages and limitations in laboratory experiments. 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has been found to be relatively easy to synthesize and is cost-effective. It has also been found to have a relatively low toxicity and is relatively stable in solution. However, 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has also been found to be relatively unstable in the presence of light and oxygen, and can be degraded by certain enzymes.
将来の方向性
2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one has been studied for its potential applications in medicinal chemistry, and has been found to have a variety of potential uses. Future research could focus on the potential of 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one to interact with proteins and enzymes, as well as its potential to act as an inhibitor or activator of certain enzyme activities. Additionally, future research could focus on the potential of 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one to interact with receptors and other biological systems, as well as its potential to alter the activity of certain proteins and enzymes. Finally, future research could focus on the potential of 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one to be used as a building block in medicinal chemistry, as well as its potential to be used as an inhibitor or activator of certain enzyme activities.
合成法
2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one can be synthesized through a variety of methods, including the use of cyclopropylmethyl halides, such as 1-chloro-2-cyclopropylmethyl-5,6-dimethylpyrimidin-4(3H)-one. This method involves the reaction of the cyclopropylmethyl halide with potassium tert-butoxide in dimethyl sulfoxide to form 2-Cyclopropyl-5,6-dimethylpyrimidin-4(3H)-one. This method has been found to be efficient and cost-effective.
特性
IUPAC Name |
2-cyclopropyl-4,5-dimethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-5-6(2)10-8(7-3-4-7)11-9(5)12/h7H,3-4H2,1-2H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPCPJSJVQPTQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2908531.png)

![3-(2,6-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2908534.png)
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2908535.png)


![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(3-chlorophenyl)-N-methylmethanesulfonamide](/img/structure/B2908539.png)



![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one](/img/structure/B2908547.png)
![2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2908550.png)
![N-benzyl-2-{[(2-bromo-4-methylphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2908551.png)
